Cas no 1896915-21-1 ([5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol)

[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring both an oxazole core and a functionalized side chain with an aminoethyl group and a hydroxymethyl substituent. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it can serve as a key intermediate or building block. The presence of reactive amino and hydroxyl groups enables further derivatization, facilitating the synthesis of more complex molecules. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions. The compound’s balanced polarity also enhances solubility in common organic solvents, streamlining its use in diverse experimental setups.
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol structure
1896915-21-1 structure
Product name:[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol
CAS No:1896915-21-1
MF:C6H10N2O2
Molecular Weight:142.155801296234
CID:5793333
PubChem ID:117275271

[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol 化学的及び物理的性質

名前と識別子

    • 1896915-21-1
    • [5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
    • EN300-7262066
    • [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol
    • インチ: 1S/C6H10N2O2/c7-2-1-6-5(3-9)8-4-10-6/h4,9H,1-3,7H2
    • InChIKey: YAQJOLRFNQWLJW-UHFFFAOYSA-N
    • SMILES: O1C=NC(CO)=C1CCN

計算された属性

  • 精确分子量: 142.074227566g/mol
  • 同位素质量: 142.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99.7
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.3Ų
  • XLogP3: -1.2

[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7262066-0.05g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
0.05g
$888.0 2023-06-02
Enamine
EN300-7262066-0.1g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
0.1g
$930.0 2023-06-02
Enamine
EN300-7262066-0.25g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
0.25g
$972.0 2023-06-02
Enamine
EN300-7262066-0.5g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
0.5g
$1014.0 2023-06-02
Enamine
EN300-7262066-1.0g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
1g
$1057.0 2023-06-02
Enamine
EN300-7262066-2.5g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
2.5g
$2071.0 2023-06-02
Enamine
EN300-7262066-5.0g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
5g
$3065.0 2023-06-02
Enamine
EN300-7262066-10.0g
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol
1896915-21-1
10g
$4545.0 2023-06-02

[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol 関連文献

[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanolに関する追加情報

Comprehensive Overview of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol (CAS No. 1896915-21-1)

[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol, with the CAS number 1896915-21-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the oxazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both aminoethyl and methanol functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting neurological disorders and metabolic diseases.

In recent years, the demand for heterocyclic compounds like [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol has surged due to their role in developing small-molecule therapeutics. The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry. For instance, its oxazole ring is often explored for its ability to modulate enzyme activity and receptor binding. This has led to its inclusion in high-throughput screening libraries for identifying novel drug candidates.

The synthesis of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol typically involves multi-step organic reactions, including cyclization and functional group transformations. Its CAS No. 1896915-21-1 serves as a unique identifier in chemical databases, ensuring accurate referencing in academic and industrial research. Given the growing interest in personalized medicine, this compound is also being studied for its potential to tailor treatments based on individual genetic profiles. Such applications align with the broader trend of precision medicine, a hot topic in contemporary healthcare discussions.

Another area where [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol shows promise is in the development of bioconjugates and prodrugs. Its reactive groups can be easily modified to attach targeting moieties or imaging agents, making it useful in diagnostic and therapeutic applications. This versatility has sparked interest among researchers working on cancer therapeutics and neurodegenerative diseases, where targeted delivery systems are crucial for efficacy and safety.

From a commercial perspective, CAS No. 1896915-21-1 is listed in catalogs of several chemical suppliers, catering to the needs of pharmaceutical companies and research institutions. Its availability in high purity grades ensures reproducibility in experiments, a critical factor in drug development. Additionally, the compound's stability under standard laboratory conditions makes it a practical choice for long-term studies. As the scientific community continues to explore its potential, [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol is likely to remain a focal point in innovative therapeutic research.

Environmental and safety considerations are also paramount when working with [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol. While it is not classified as a hazardous material, proper handling protocols should be followed to minimize risks. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to good laboratory practices (GLP). This aligns with the broader industry shift toward sustainable chemistry and green synthesis methods, which aim to reduce the environmental impact of chemical research.

In summary, [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol (CAS No. 1896915-21-1) is a compound of significant interest due to its structural features and potential applications in drug discovery and biomedical research. Its role in advancing precision medicine and targeted therapies underscores its relevance in modern science. As research progresses, this compound may unlock new possibilities for treating complex diseases, solidifying its place in the future of pharmaceutical innovation.

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